molecular formula C20H24N2O3 B2988410 3-(4-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034499-34-6

3-(4-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2988410
CAS No.: 2034499-34-6
M. Wt: 340.423
InChI Key: WUDYFJYJGZFMHR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound characterized by its intricate molecular structure. This compound features a methoxyphenyl group, a piperidinyl ring substituted with a pyridin-4-yloxy group, and a propanone moiety. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, 3-(4-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one may serve as a probe or inhibitor in studies involving biological targets. Its interactions with enzymes or receptors can provide insights into biological processes and pathways.

Medicine: This compound has potential applications in medicinal chemistry, where it can be investigated for its therapeutic properties. It may be used as a lead compound in drug discovery efforts aimed at treating various diseases.

Industry: In industry, this compound can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the core piperidinyl ring This can be achieved through the reaction of piperidine with appropriate reagents to introduce the pyridin-4-yloxy group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one exerts its effects depends on its specific biological target. It may interact with enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)propionic acid

  • Piperidine derivatives

  • Pyridin-4-ol derivatives

Uniqueness: 3-(4-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to participate in specific chemical reactions and biological interactions that are not observed with similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-17-7-4-16(5-8-17)6-9-20(23)22-14-2-3-19(15-22)25-18-10-12-21-13-11-18/h4-5,7-8,10-13,19H,2-3,6,9,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDYFJYJGZFMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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